Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(3-pyridylazo)phenyl ester, methiodide
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Overview
Description
[5-(Dimethylamino)-2-(1-methylpyridin-1-ium-3-yl)diazenylphenyl]n,N-dimethylcarbamate iodide is a complex organic compound with a unique structure that combines aromatic, pyridinium, and carbamate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-2-(1-methylpyridin-1-ium-3-yl)diazenylphenyl]n,N-dimethylcarbamate iodide typically involves multiple steps:
Formation of the diazenylphenyl intermediate: This step involves the reaction of a dimethylamino-substituted aniline with a diazonium salt to form the diazenylphenyl intermediate.
Quaternization of the pyridine ring: The intermediate is then reacted with methyl iodide to quaternize the pyridine ring, forming the pyridinium salt.
Carbamate formation: Finally, the quaternized intermediate is reacted with dimethylcarbamoyl chloride to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding hydrazine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its unique structural features.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of [5-(Dimethylamino)-2-(1-methylpyridin-1-ium-3-yl)diazenylphenyl]n,N-dimethylcarbamate iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Properties
CAS No. |
69766-32-1 |
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Molecular Formula |
C17H22IN5O2 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
[5-(dimethylamino)-2-[(1-methylpyridin-1-ium-3-yl)diazenyl]phenyl] N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C17H22N5O2.HI/c1-20(2)14-8-9-15(16(11-14)24-17(23)21(3)4)19-18-13-7-6-10-22(5)12-13;/h6-12H,1-5H3;1H/q+1;/p-1 |
InChI Key |
BDMVTMSTLZICOM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)N=NC2=C(C=C(C=C2)N(C)C)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
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